N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxyacetamide
Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxyacetamide is a member of benzothiazoles.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Alborz et al. (2018) discusses the synthesis of novel benzothiazole-substituted β-lactam hybrids, including compounds related to N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxyacetamide. These compounds were evaluated for antimicrobial activities and showed potential as medicine due to moderate activities against bacterial strains and antimalarial properties (Alborz et al., 2018).
Enhancement of Physical Performance
- Research by Цублова et al. (2015) indicated that derivatives of 2-aminium-6-ethoxybenzothiazole, closely related to N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxyacetamide, enhanced physical performance in mice, highlighting the potential for developing drugs to enhance physical performance (Цублова et al., 2015).
Antimicrobial Activity
- Patel et al. (2011) synthesized new pyridine derivatives, including compounds structurally similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxyacetamide, and reported variable and modest activity against bacterial and fungal strains (Patel et al., 2011).
Application in Julia Olefination
- A study by Ghosh et al. (2009) reported on the synthesis and reactivity of a related compound, N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, for Julia olefination, highlighting its application in organic synthesis (Ghosh et al., 2009).
Anticancer Activity
- Firoozpour et al. (2018) synthesized a series of 2-phenyl benzothiazole derivatives, including compounds related to N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxyacetamide, and evaluated them against breast cancer cell lines, demonstrating potent cytotoxic activity (Firoozpour et al., 2018).
properties
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxyacetamide |
---|---|
Molecular Formula |
C12H14N2O3S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-8-4-5-9-10(6-8)18-12(13-9)14-11(15)7-16-2/h4-6H,3,7H2,1-2H3,(H,13,14,15) |
InChI Key |
SZPFSGXHTVEACE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.